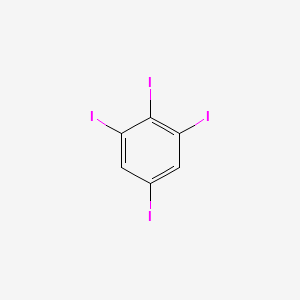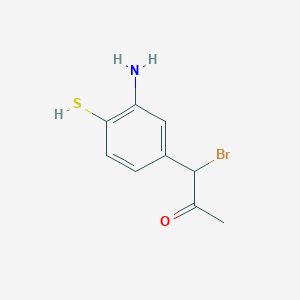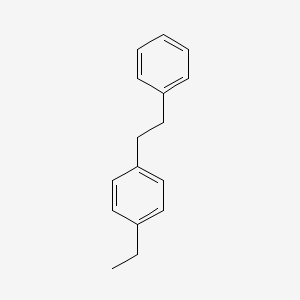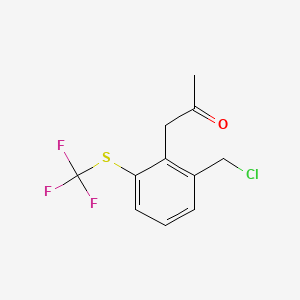![molecular formula C7H6O2 B14073684 Bicyclo[2.2.1]hept-5-ene-2,3-dione CAS No. 17994-26-2](/img/structure/B14073684.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-ene-2,3-dione, also known as norbornene-2,3-dione, is a bicyclic compound with the molecular formula C₇H₆O₂. It is characterized by a rigid, cage-like structure that includes a double bond and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and dichlorovinylene carbonate, followed by hydrolysis . Another method includes the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol . The Swern oxidation involves the use of dimethyl sulfoxide (DMSO) and oxalyl chloride under mild conditions to convert the diol to the diketone .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The double bond in the bicyclic structure allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dione involves its reactivity with various molecular targets. The compound’s double bond and diketone groups make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of intermediates that can interact with biological molecules, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the double bond and diketone groups, making it less reactive.
Bicyclo[2.2.1]hept-2-ene: Contains a double bond but lacks the diketone groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Similar structure but with an anhydride functional group instead of diketone.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dione is unique due to its combination of a rigid bicyclic structure, a double bond, and two ketone groups. This combination imparts distinct reactivity and makes it a valuable compound for various chemical and industrial applications .
Propiedades
Número CAS |
17994-26-2 |
|---|---|
Fórmula molecular |
C7H6O2 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hept-5-ene-2,3-dione |
InChI |
InChI=1S/C7H6O2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2 |
Clave InChI |
BOFDMSONIJMXOQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


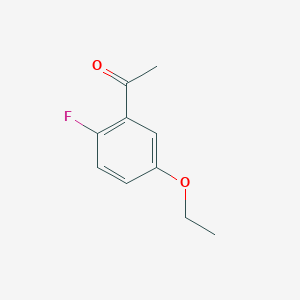
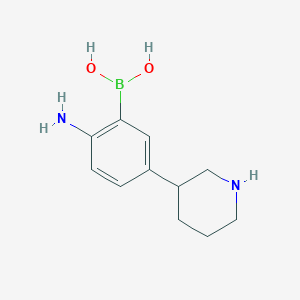
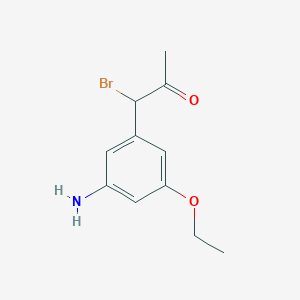

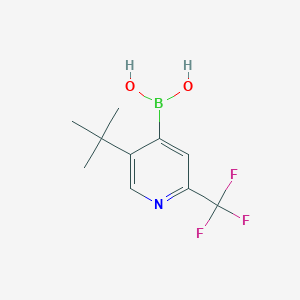
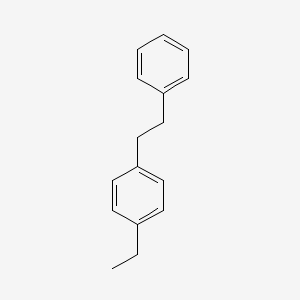
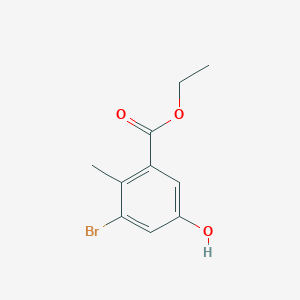


![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
